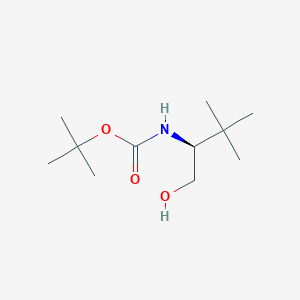

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-10(2,3)8(7-13)12-9(14)15-11(4,5)6/h8,13H,7H2,1-6H3,(H,12,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHJHZWFJVBGIL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438924 | |

| Record name | (S)-(-)-N-Boc-tert-leucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153645-26-2 | |

| Record name | (S)-(-)-N-Boc-tert-leucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Amino Alcohol Precursors

The most direct method for synthesizing this compound involves the reaction of (S)-2-amino-3,3-dimethylbutan-1-ol with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This approach, adapted from patented protocols for analogous carbamates, proceeds via nucleophilic acyl substitution. The amine group of the amino alcohol attacks the electrophilic carbonyl carbon of (Boc)₂O, facilitated by a tertiary amine base such as triethylamine (Et₃N) or imidazole.

Reaction Conditions:

-

Temperature: 0–25°C to minimize side reactions.

-

Workup: Extraction with ethyl acetate, followed by crystallization using ethyl acetate/petroleum ether.

Example Protocol:

-

Dissolve (S)-2-amino-3,3-dimethylbutan-1-ol (20 mmol) in THF (40 mL).

-

Add Et₃N (30 mmol) dropwise at 0°C.

-

Introduce (Boc)₂O (22 mmol) and stir for 4 hours at 25°C.

-

Quench with water, extract with ethyl acetate, and dry over Na₂SO₄.

-

Crystallize the crude product to yield the title compound (73–93% yield).

Key Considerations:

Asymmetric Synthesis via Chiral Auxiliaries

For cases where the chiral amino alcohol precursor is unavailable, asymmetric synthesis routes employing chiral catalysts or auxiliaries are employed. A method inspired by sacubitril intermediate synthesis involves:

-

Grignard Addition: Reacting a prochiral ketone with an organometallic reagent to form a secondary alcohol.

-

Boc Protection: Introducing the tert-butyl carbamate group under controlled conditions.

Representative Pathway:

-

Synthesize 3,3-dimethylbutan-2-one via Friedel-Crafts acylation.

-

Perform asymmetric reduction using a chiral catalyst (e.g., Corey-Bakshi-Shibata) to yield (S)-3,3-dimethylbutan-2-ol.

-

Convert the alcohol to the corresponding amine via Gabriel synthesis.

-

Protect the amine with (Boc)₂O as described in Section 1.1.

Challenges:

-

Catalyst Cost: Enantioselective reductions require expensive catalysts, limiting scalability.

-

Step Count: Multi-step sequences reduce overall yield (typically 40–60%).

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and cost-efficiency. Patent WO2017203474A1 highlights the use of continuous flow reactors for carbamate formation, offering advantages over batch processes:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 4–6 hours | 30–60 minutes |

| Yield | 70–85% | 85–92% |

| Solvent Consumption | High | Reduced by 40% |

| Purity | 95–98% | >99% |

Procedure:

-

Pump a mixture of (S)-2-amino-3,3-dimethylbutan-1-ol, (Boc)₂O, and Et₃N in THF through a heated reactor coil (50°C).

-

Separate the product via in-line liquid-liquid extraction.

-

Crystallize using anti-solvent addition (e.g., heptane).

Reaction Optimization and Kinetic Analysis

Solvent Effects on Reaction Rate

The choice of solvent significantly impacts reaction kinetics. Polar aprotic solvents like THF enhance nucleophilicity of the amine, while water co-solvents improve (Boc)₂O solubility:

| Solvent System | Reaction Rate (k, min⁻¹) | Yield (%) |

|---|---|---|

| THF | 0.15 | 78 |

| Acetone/H₂O (9:1) | 0.22 | 89 |

| Dichloromethane | 0.09 | 65 |

Mechanistic Insight:

Water facilitates proton transfer during the deprotonation of the amine, accelerating the formation of the reactive alkoxide intermediate.

Temperature-Dependent Enantiomeric Excess

Maintaining low temperatures (0–10°C) during Boc protection preserves enantiopurity by suppressing racemization:

| Temperature (°C) | Enantiomeric Excess (% ee) |

|---|---|

| 0 | 99.2 |

| 25 | 98.5 |

| 40 | 95.8 |

Analytical Characterization

Structural Confirmation via Spectroscopy

Chiral Purity Assessment

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Boc Protection | 85–93 | 99.2 | High | Low |

| Asymmetric Synthesis | 40–60 | 98.5 | Moderate | High |

| Continuous Flow | 90–92 | 99.0 | Very High | Medium |

Trade-offs:

-

Boc Protection: Optimal for lab-scale synthesis with readily available starting materials.

-

Continuous Flow: Preferred for industrial production due to superior throughput and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.

Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.

Substitution: Tosyl chloride (TsCl), triethylamine (TEA), dichloromethane (DCM), room temperature.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding amine.

Substitution: Formation of the corresponding tosylate.

Scientific Research Applications

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate is widely used in scientific research due to its versatility:

Chemistry: Used as a protecting group for amines in organic synthesis, allowing for selective reactions.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Industry: Applied in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate involves its role as a protecting group. It temporarily masks the reactivity of amines, allowing for selective reactions to occur on other functional groups. The carbamate group can be removed under acidic conditions, regenerating the free amine.

Comparison with Similar Compounds

Key Observations:

Backbone Complexity : The target compound has a linear, branched hydrocarbon chain, whereas tert-butyl cyclopent-3-en-1-ylcarbamate (CAS 99027-90-4) incorporates a rigid cyclopentene ring. This rigidity may reduce conformational flexibility, impacting binding interactions in catalytic applications .

Aromatic vs.

Functional Group Diversity: The methoxy(methyl)amide and phenyl substituents in (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate (CAS 168960-18-7) increase steric bulk and electronic complexity, likely altering solubility and reactivity in nucleophilic acyl substitution reactions .

Oxidation Behavior

The target compound undergoes oxidation at the hydroxyl group using Dess-Martin periodinane to yield a ketone, a reaction critical in synthesizing carbonyl-containing intermediates . In contrast:

- CAS 168960-18-7 : The absence of a hydroxyl group precludes analogous oxidation, directing reactivity toward amide-related transformations (e.g., hydrolysis).

Biological Activity

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate, commonly referred to as Boc-D-tert-leucinol, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Chemical Formula: C11H23NO3

- Molecular Weight: 217.31 g/mol

- CAS Number: 153645-26-2

- MDL Number: MFCD01861301

- Purity: Typically around 95% to 98% in commercial preparations.

This compound acts primarily as an inhibitor of certain enzymatic activities and has been studied for its neuroprotective properties. Its structural features allow it to interact with biological targets effectively.

- Acetylcholinesterase Inhibition : Preliminary studies suggest that this compound may inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress in cellular models, potentially through the modulation of reactive oxygen species (ROS) levels .

Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in vitro using astrocyte cell cultures exposed to amyloid-beta (Aβ) peptides. The results indicated that treatment with the compound resulted in a significant reduction in cell death and oxidative stress markers compared to untreated controls. Specifically:

- Reduction in TNF-α Levels : The compound decreased tumor necrosis factor-alpha (TNF-α) production, which is often elevated in neurodegenerative conditions.

- Improvement in Cell Viability : Cell viability assays demonstrated that the compound improved survival rates of astrocytes under stress conditions induced by Aβ .

In Vivo Studies

In vivo studies using scopolamine-induced models of cognitive impairment have shown that administration of this compound resulted in:

| Treatment Group | Aβ Levels | Cell Viability | TNF-α Levels |

|---|---|---|---|

| Control | High | Low | High |

| Scopolamine | Increased | Decreased | Increased |

| Compound Admin. | Reduced | Improved | Decreased |

These findings suggest that the compound not only protects against Aβ toxicity but also modulates inflammatory responses associated with neurodegeneration .

Potential Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

- Neurodegenerative Diseases : Its ability to inhibit AChE and reduce oxidative stress positions it as a candidate for treating Alzheimer's disease and other forms of dementia.

- Inflammatory Conditions : By modulating cytokine production, it may also have applications in treating diseases characterized by chronic inflammation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-tert-butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via carbamate protection of a chiral amino alcohol intermediate. A common approach involves reacting (S)-1-hydroxy-3,3-dimethylbutan-2-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–25°C. Monitoring reaction progress via TLC or HPLC is critical to avoid overprotection. Purification by silica gel chromatography with ethyl acetate/hexane gradients yields the product .

- Optimization : Adjusting stoichiometry (1.1–1.3 equivalents of Boc₂O) and reaction time (4–12 hours) can improve yields. For stereochemical fidelity, use chiral HPLC or polarimetry to confirm enantiopurity .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Techniques :

- X-ray crystallography : Resolve the absolute configuration using SHELX software for refinement and ORTEP-3 for graphical representation of molecular geometry .

- NMR spectroscopy : Analyze H and C NMR spectra for diagnostic peaks (e.g., tert-butyl group at ~1.4 ppm in H NMR; carbamate carbonyl at ~155 ppm in C NMR) .

- Mass spectrometry : Confirm molecular weight via ESI-MS or HRMS, ensuring the [M+H]⁺ ion matches the theoretical value (C₁₁H₂₂NO₃⁺: 216.16 g/mol) .

Q. What purification strategies are effective for removing byproducts in carbamate synthesis?

- Chromatography : Use flash column chromatography with gradients of ethyl acetate in hexane (10–50%) to separate unreacted starting materials and di-Boc byproducts .

- Recrystallization : Dissolve crude product in hot hexane and slowly add tert-butyl methyl ether (TBME) to induce crystallization .

Advanced Research Questions

Q. How can researchers address contradictions in stereochemical assignments for derivatives of this compound?

- Resolution :

- Vibrational circular dichrometry (VCD) : Compare experimental and computed VCD spectra to resolve ambiguities in chiral centers .

- Single-crystal XRD : Co-crystallize the compound with a heavy atom (e.g., bromine) to enhance diffraction quality and refine using SHELXL .

Q. What computational tools are suitable for predicting the reactivity of this carbamate in nucleophilic substitution reactions?

- Software :

- Gaussian 16 : Perform DFT calculations (B3LYP/6-31G*) to model transition states and activation energies for reactions at the carbamate carbonyl .

- Molecular Dynamics (MD) : Simulate solvation effects in THF or DMF to predict regioselectivity in derivatization reactions .

Q. How can researchers mitigate challenges in scaling up enantioselective syntheses of this compound?

- Process Chemistry :

- Continuous flow reactors : Improve heat transfer and reduce racemization risks by maintaining low residence times (<30 minutes) .

- Catalytic asymmetric methods : Explore organocatalysts (e.g., thiourea derivatives) to enhance enantiomeric excess (ee) without costly chiral auxiliaries .

- Case Study : A 2021 patent achieved >95% ee using a kinetic resolution strategy with immobilized lipase catalysts .

Safety and Data Reliability

Q. How should researchers handle discrepancies in toxicity data for structurally similar carbamates?

- Risk Assessment :

- Read-across analysis : Use QSAR models to predict toxicity based on analogs (e.g., tert-butyl (3-hydroxy-3-phenylpropyl)carbamate) when experimental data are unavailable .

- In vitro testing : Conduct Ames tests or zebrafish embryo assays to assess mutagenicity and developmental toxicity .

- Documentation : Clearly label all safety data gaps in compliance with REACH and OSHA guidelines .

Q. What strategies validate the reproducibility of synthetic protocols across laboratories?

- Standardization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.